molecular formula C27H52N2O5 B1651595 N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine CAS No. 1301706-37-5

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine

Cat. No.: B1651595
CAS No.: 1301706-37-5
M. Wt: 484.7
InChI Key: BKRDALPPYAJHPI-HSZRJFAPSA-N
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Description

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is a synthetic peptide that has gained significant attention in the field of medical research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha position and a palmitoyl group at the epsilon position of the D-lysine amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine typically involves the protection of the amino group of D-lysine with a Boc group, followed by the acylation of the epsilon amino group with palmitoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation reaction .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Acylation Reactions: The epsilon amino group can be further acylated with different acyl chlorides to introduce various functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Acylation: Palmitoyl chloride and other acyl chlorides are used for acylation reactions, typically in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include the deprotected D-lysine derivative and various acylated derivatives depending on the acyl chloride used .

Scientific Research Applications

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cell signaling and membrane interactions due to the presence of the palmitoyl group.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates membrane association, while the D-lysine residue can interact with various molecular targets, including enzymes and receptors . These interactions can modulate cellular signaling pathways and influence biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine: Similar structure but with L-lysine instead of D-lysine.

    N-alpha-FMOC-N-epsilon-BOC-L-Lysine: Another protected lysine derivative with different protecting groups.

Uniqueness

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is unique due to the combination of the Boc protecting group and the palmitoyl group on the D-lysine residue. This specific configuration imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

(2R)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRDALPPYAJHPI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172867
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301706-37-5
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301706-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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